molecular formula C20H33BN2O6S B8168302 tert-Butyl methyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl- sulfonamido)ethyl)carbamate

tert-Butyl methyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl- sulfonamido)ethyl)carbamate

Cat. No.: B8168302
M. Wt: 440.4 g/mol
InChI Key: QDPCBCZVBBLOLP-UHFFFAOYSA-N
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Description

tert-Butyl methyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl- sulfonamido)ethyl)carbamate is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

The synthesis of tert-Butyl methyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl- sulfonamido)ethyl)carbamate typically involves multiple steps. One common synthetic route starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The process involves several key steps, including the formation of the dioxaborolane ring and the introduction of the sulfonamido group. Reaction conditions often include the use of organic solvents and catalysts to facilitate the desired transformations.

Chemical Reactions Analysis

tert-Butyl methyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl- sulfonamido)ethyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

tert-Butyl methyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl- sulfonamido)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl methyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl- sulfonamido)ethyl)carbamate involves its interaction with molecular targets through its functional groups. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function. The sulfonamido group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar compounds to tert-Butyl methyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl- sulfonamido)ethyl)carbamate include:

These compounds share the dioxaborolane ring but differ in their additional functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of functional groups in this compound provides distinct properties that can be advantageous in specific applications.

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33BN2O6S/c1-18(2,3)27-17(24)23(8)14-13-22-30(25,26)16-11-9-15(10-12-16)21-28-19(4,5)20(6,7)29-21/h9-12,22H,13-14H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPCBCZVBBLOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NCCN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33BN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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